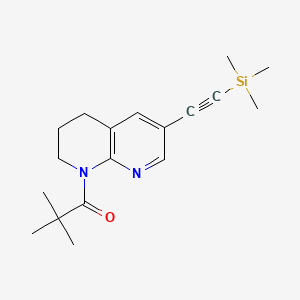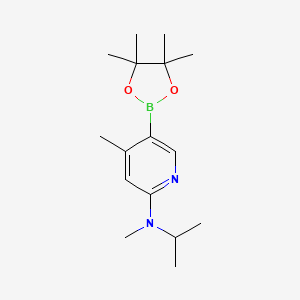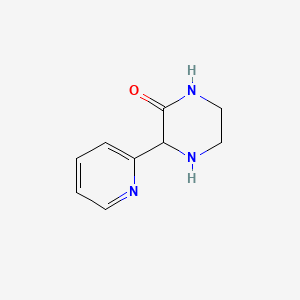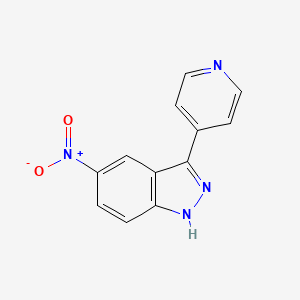
Decanoyl N-(methyl-D3)3-carnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoyl N-(methyl-D3)3-carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is specifically labeled with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C17D3H30NO4, and it has a molecular weight of 318.47 .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Decanoyl N-(methyl-D3)3-carnitine may involve large-scale esterification processes using automated reactors. The deuterium labeling is achieved through the use of deuterated reagents, ensuring high purity and consistency in the final product .
化学反応の分析
Types of Reactions
Decanoyl N-(methyl-D3)3-carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include decanoic acid, decanol, and various substituted carnitine derivatives .
科学的研究の応用
Decanoyl N-(methyl-D3)3-carnitine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: The compound is used to study fatty acid metabolism and mitochondrial function.
Medicine: It is employed in the diagnosis of metabolic disorders, particularly those involving fatty acid oxidation.
Industry: The compound is used in the development of nutritional supplements and pharmaceuticals.
作用機序
Decanoyl N-(methyl-D3)3-carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The primary molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
類似化合物との比較
Similar Compounds
Octanoyl-L-carnitine: Similar in structure but with an eight-carbon chain.
Dodecanoyl-L-carnitine: Contains a twelve-carbon chain.
Hexanoyl-L-carnitine: Features a six-carbon chain.
Uniqueness
Decanoyl N-(methyl-D3)3-carnitine is unique due to its specific deuterium labeling, which enhances its utility in analytical applications. The ten-carbon chain length also provides a balance between solubility and hydrophobicity, making it versatile for various research purposes .
特性
CAS番号 |
119766-69-7 |
|---|---|
分子式 |
C17H33NO4 |
分子量 |
318.472 |
IUPAC名 |
3-decanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/i2D3 |
InChIキー |
LZOSYCMHQXPBFU-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
同義語 |
Decanoyl N-(methyl-D3)3-carnitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


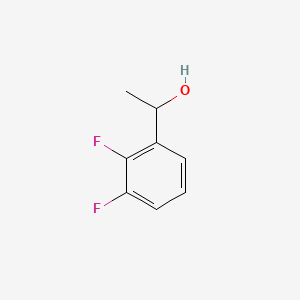
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
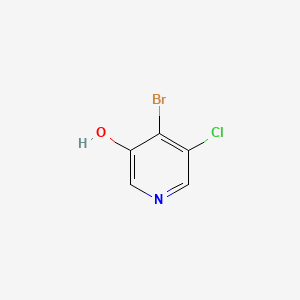
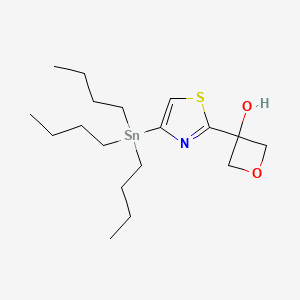
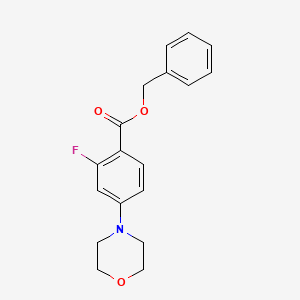
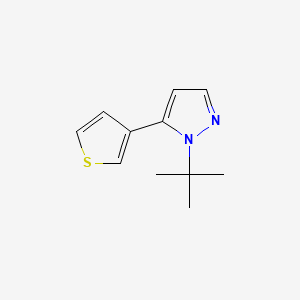
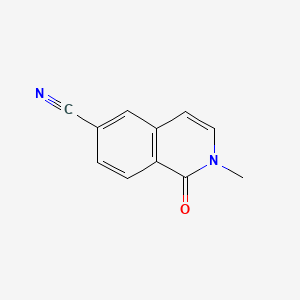
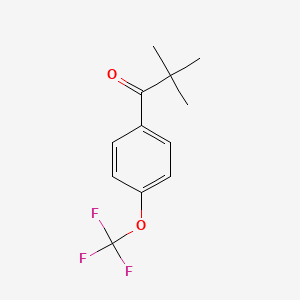
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
